2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile
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Overview
Description
2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-bromo-5-nitrobenzonitrile under basic conditions, followed by cyclization to form the desired product. The reaction typically requires the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzothiazole ring system .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with sodium borohydride may produce amines .
Scientific Research Applications
2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-withdrawing properties can enhance the performance of these devices.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: This compound is a precursor in the synthesis of various benzothiazole derivatives and has applications in medicinal chemistry.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry, this compound also has antimicrobial properties.
2-Phenylbenzothiazole: This derivative has been studied for its potential anticancer activity and is used in the synthesis of other bioactive molecules.
The uniqueness of this compound lies in its dual benzothiazole structure, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
90441-67-1 |
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Molecular Formula |
C21H11N3S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C21H11N3S2/c22-12-13-8-9-19-17(10-13)24-21(26-19)15-5-3-4-14(11-15)20-23-16-6-1-2-7-18(16)25-20/h1-11H |
InChI Key |
IBKDKGDMOUSFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C4=NC5=C(S4)C=CC(=C5)C#N |
Origin of Product |
United States |
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